molecular formula C18H17N3O B2716543 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide CAS No. 93873-05-3

3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2716543
CAS No.: 93873-05-3
M. Wt: 291.354
InChI Key: NNZKTBNFYOYGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a white solid that dissolves well in polar organic solvents .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole . The synthesis of 3,5-diphenyl-1H-pyrazole involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives vary. For example, 3,5-dimethylpyrazole is a white solid with a density of 1.027 g/cm3 . It has a melting point of 107.5 °C and a boiling point of 218 °C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyrazole Derivatives : Research has focused on synthesizing various pyrazole derivatives, including those structurally related to 3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide, to explore their antimicrobial activities and potential as bioactive compounds. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives was investigated for their antimicrobial activities, showcasing the compound's relevance in the development of new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).

  • Crystal Structure Analysis : Studies have also been conducted to determine the crystal and molecular structure of pyrazole derivatives, providing insights into their chemical behavior and interactions. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated, highlighting the importance of structural analysis in understanding the properties of these compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Biological Activities and Applications

  • Antimicrobial Activities : The antimicrobial potential of pyrazole derivatives has been a significant area of research. Compounds synthesized from pyrazole structures have shown promising antibacterial activity against various bacterial strains, suggesting their potential as novel antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

  • Cytotoxic Activities : Research has also been directed towards evaluating the cytotoxic activities of pyrazole derivatives against different cancer cell lines. These studies aim to develop new anticancer agents based on the pyrazole scaffold, with some compounds showing potent cytotoxic properties in preliminary assays (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Chemical Reactions and Mechanisms

  • Electrochemically Catalyzed Reactions : Investigations into the electrochemical behavior of pyrazole derivatives have led to the discovery of new synthetic pathways and reaction mechanisms. For example, the electrochemically catalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles have been explored, demonstrating the versatility of pyrazole compounds in synthetic organic chemistry (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Safety and Hazards

Pyrazole derivatives may pose certain safety and hazard risks. For example, 3,5-dimethylpyrazole has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions of research on pyrazole derivatives could involve further exploration of their synthesis, properties, and potential applications. For example, new amide derivatives of 3,5-di- and 1,3,5-trimethylpyrazoles show significant antinociceptive activity, suggesting potential for development as analgesics .

Properties

IUPAC Name

3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-14-13-15(2)21(19-14)18(22)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZKTBNFYOYGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321716
Record name 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93873-05-3
Record name 3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.